4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE
Description
4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with methoxy, methyl, and sulfonamide groups, along with a piperidine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12-7-9-19(10-8-12)17(20)14(3)18-24(21,22)15-5-6-16(23-4)13(2)11-15/h5-6,11-12,14,18H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVKBMQMIPDJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-methoxy-3-methylbenzene to introduce the sulfonamide group.
Introduction of the Piperidine Moiety: The piperidine ring is then attached to the benzene sulfonamide core through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the piperidine-substituted benzene sulfonamide with the appropriate propanone derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the benzene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group will produce an amine.
Scientific Research Applications
4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE: shares structural similarities with other sulfonamide derivatives and piperidine-containing compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable subject of study in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
